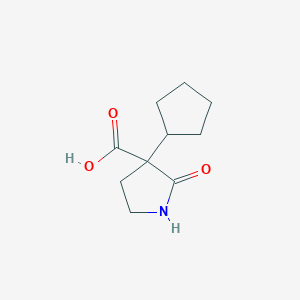

3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid” is a compound that contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This compound also includes a cyclopentyl group and a carboxylic acid group .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the natural amino acid S-proline and the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid) are often used as starting materials .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, a cyclopentyl group, and a carboxylic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the formation of new bonds and the breaking of existing ones. For example, the formation of the thiadiazole moiety has been confirmed in the synthesis of some related compounds .Aplicaciones Científicas De Investigación

Stereoselective Synthesis

The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, which upon oxidation, lead to azetidine-2-carboxylic acids in high yields. This process underlines the potential of using such chemical structures in the stereoselective synthesis of complex molecules, which could be applied in medicinal chemistry and drug development (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).

Antibacterial Agents

The synthesis and structure-activity relationships of fluoronaphthyridines, including compounds with the cycloalkylamino group, have shown promising in vitro and in vivo antibacterial activities. Specifically, derivatives with a (3S)-3-amino-pyrrolidine group significantly enhance the antibacterial efficacy of these molecules, demonstrating the potential of cycloalkylamino and pyrrolidine derivatives in developing new therapeutic agents (Bouzard et al., 1992).

Catalytic Asymmetric Synthesis

Catalytic asymmetric three-component 1,3-dipolar cycloaddition involving 3-amino oxindoles with aldehydes and nitroolefins, catalyzed by a chiral phosphoric acid, has been reported. This method facilitates the synthesis of spiro[pyrrolidine-2,3'-oxindoles] with high yields, excellent diastereo-, and enantioselectivities under mild conditions, highlighting the utility of pyrrolidine derivatives in catalytic asymmetric synthesis for producing pharmacologically relevant scaffolds (Zhu et al., 2015).

Direcciones Futuras

The future directions for research on “3-Cyclopentyl-2-oxopyrrolidine-3-carboxylic acid” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of steric factors on biological activity .

Propiedades

IUPAC Name |

3-cyclopentyl-2-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-8-10(9(13)14,5-6-11-8)7-3-1-2-4-7/h7H,1-6H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXLBDVMTVDMID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2(CCNC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2868552.png)

![2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2868556.png)

![N-(4-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2868557.png)

![5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2868563.png)

![3-(3,5-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2868567.png)

![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2868572.png)